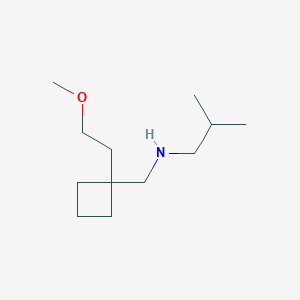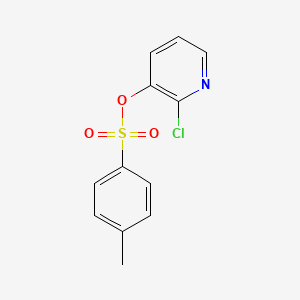
2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chloropyridine moiety attached to a methylbenzenesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-chloropyridine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or bromine in solvents like acetic acid or chloroform.
Reduction: Reducing agents like lithium aluminum hydride in ether or hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of amines or alcohols.
科学的研究の応用
2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.
類似化合物との比較
2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:
2-Chloropyridine: Lacks the sulfonate group, making it less reactive in certain substitution reactions.
4-Methylbenzenesulfonyl Chloride: Lacks the pyridine ring, limiting its applications in heterocyclic chemistry.
2-Fluoropyridin-3-yl 4-methylbenzene-1-sulfonate: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
特性
分子式 |
C12H10ClNO3S |
|---|---|
分子量 |
283.73 g/mol |
IUPAC名 |
(2-chloropyridin-3-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H10ClNO3S/c1-9-4-6-10(7-5-9)18(15,16)17-11-3-2-8-14-12(11)13/h2-8H,1H3 |
InChIキー |
OROQKOBASGJYIO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride](/img/structure/B13564982.png)
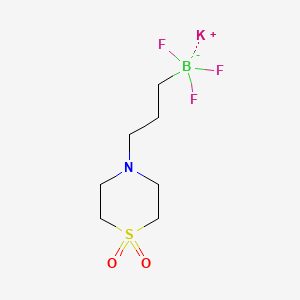
![2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid](/img/structure/B13565000.png)

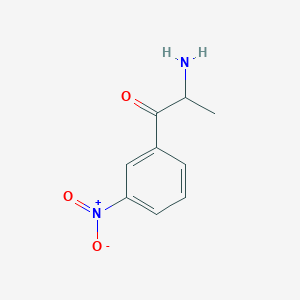
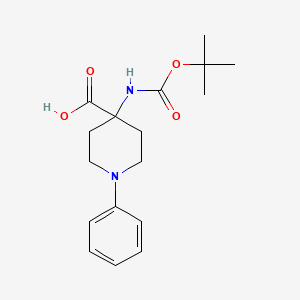

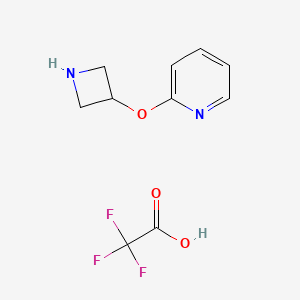
![2-{6-[2-(Propan-2-yloxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13565027.png)
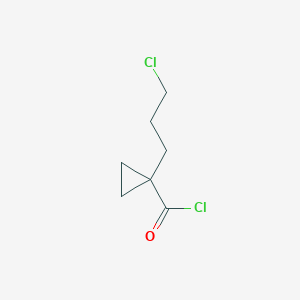
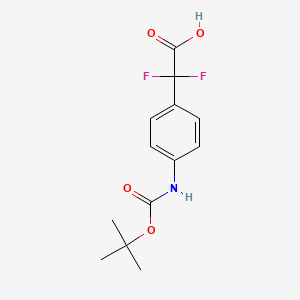
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B13565049.png)
